molecular formula C8H7FO2 B1294953 3-Fluoro-4-methoxybenzaldehyde CAS No. 351-54-2

3-Fluoro-4-methoxybenzaldehyde

Cat. No. B1294953
Key on ui cas rn: 351-54-2
M. Wt: 154.14 g/mol
InChI Key: SOQCZBSZZLWDGU-UHFFFAOYSA-N
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Patent
US06028116

Procedure details

A solution of titanium tetrachloride (182 g, 0.96 mol, 1.2 equiv.) and α,α, -dichloromethylmethyl ether (110 g, 0.96 mol) in an equal volume of methylene chloride is slowly added (30 minutes) to a solution of o-fluoroanisole (101 g, 0.80 mol) in dry methylene chloride (50 ml) at 10-20° C. The mixture is stirred at room temperature for one hour, is poured over crushed ice water and ether (1 l ) with stirring. This mixture is stirred under nitrogen until solution occurs. The organic layer is extracted with water, aqueous sodium bicarbonate, and is dried (MgSO4). The solvent is evaporated at 30° C. The residual oil is vacuum-distilled through a jacketed Vigreux column to give 3-fluoro-4-methoxybenzaldehyde, B.P. 120-121° C. (10 mm Hg) Rf 0.6 on a silica-gel G plate with methylene chloride.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
182 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([O:4]C)Cl.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14].CCOCC>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[F:6][C:7]1[CH:12]=[C:11]([CH:10]=[CH:9][C:8]=1[O:13][CH3:14])[CH:2]=[O:4]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
ClC(Cl)OC
Name
Quantity
101 g
Type
reactant
Smiles
FC1=C(C=CC=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
182 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is poured
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
This mixture is stirred under nitrogen until solution
EXTRACTION
Type
EXTRACTION
Details
The organic layer is extracted with water, aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated at 30° C
DISTILLATION
Type
DISTILLATION
Details
The residual oil is vacuum-distilled through a jacketed Vigreux column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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